4-[4-(Trifluoromethyl)phenoxy]phenol
Overview
Description
4-[4-(Trifluoromethyl)phenoxy]phenol is an organic compound with the molecular formula C13H9F3O2 . It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenoxy]phenol typically involves the reaction of 4-nitrophthalonitrile with this compound in the presence of potassium carbonate (K2CO3). This reaction leads to the formation of 4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]phthalonitrile . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of chlorosilane and bromotrifluoromethane to form trifluoromethylsilane, which is then reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. This intermediate is then reduced by zinc powder to yield this compound with a high yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenoxy]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenoxy]phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to covalently graft onto lignocellulose surfaces, enhancing their hydrophobicity. This process is catalyzed by laccase enzymes, which facilitate the coupling of the compound onto complex lignin model compounds . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[4-(Trifluoromethyl)phenoxy]phenol include:
4-(Trifluoromethyl)phenol:
4-(Trifluoromethoxy)phenol: This compound has a trifluoromethoxy group instead of a trifluoromethyl group.
4-Phenoxyphenol: Similar in structure but without the trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and phenoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with specialized properties .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSSESWAFPCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068191 | |
Record name | 4-[(4-Trifluoromethylphenyl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39634-42-9 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39634-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(4-(trifluoromethyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039634429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[4-(trifluoromethyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-[(4-Trifluoromethylphenyl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[4-(trifluoromethyl)phenoxy]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-[4-(Trifluoromethyl)phenoxy]phenol in materials science?
A: Research suggests this compound can be enzymatically polymerized with lignosulfonates, forming hydrophobic coatings. [, ] This opens up possibilities for utilizing this compound in creating water-resistant surfaces and materials.
Q2: How does the structure of this compound contribute to its hydrophobic properties?
A: The molecule's structure, featuring a trifluoromethyl group (-CF3) and two aromatic rings, contributes significantly to its hydrophobicity. The -CF3 group is highly electronegative and non-polar, repelling water molecules. This effect is further enhanced by the presence of the two aromatic rings. [, ]
Q3: Can this compound be used to modify natural fibers?
A: Yes, studies have demonstrated its successful grafting onto jute fibers using laccase-mediated reactions. [] This modification significantly increased the contact angle of the jute, indicating enhanced hydrophobicity and even oleophobicity.
Q4: Has this compound shown any biological activity?
A: While primarily explored for its material properties, this compound has exhibited some biological activity. Research indicates it can inhibit algal growth, with calculated EC10 values varying depending on the chosen dose-response model. []
Q5: Are there any known co-crystals involving this compound?
A: Yes, this compound has been successfully used to synthesize a co-crystal with urotropine in a 1:1 stoichiometric ratio. [] This co-crystal exhibited potential as a urease inhibitor and an anti-leishmanial agent.
Q6: What analytical techniques are used to confirm the incorporation of this compound into materials?
A6: Various techniques are employed to confirm the incorporation, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Detects changes in chemical bonds, revealing successful grafting onto materials like jute and bacterial cellulose. [, ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition, confirming the presence of fluorine after this compound incorporation. [, ]
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, confirming coupling onto model lignin compounds. []
Q7: What are the potential environmental concerns regarding this compound ?
A: While its applications in creating hydrophobic materials are promising, further research is needed to assess the long-term environmental impact and degradation pathways of this compound. Exploring its biodegradability and potential for accumulation in the environment is crucial for responsible use. []
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